Nonacósano

Descripción general

Descripción

Nonacosane is a straight-chain hydrocarbon with the molecular formula C29H60 . It is a long-chain alkane consisting of 29 carbon atoms and 60 hydrogen atoms. Nonacosane is typically found in nature as a component of various essential oils and has been identified as a pheromone in certain insect species . It appears as white, opaque, waxy crystals and is odorless .

Aplicaciones Científicas De Investigación

C29H60 C_{29}H_{60} C29H60

, es un hidrocarburo de cadena larga conocido por sus diversas aplicaciones en la investigación científica. A continuación, se presenta un análisis exhaustivo de seis aplicaciones únicas de Nonacósano, cada una detallada en su propia sección.Material de Cambio de Fase para Almacenamiento de Energía Térmica

El this compound ha sido estudiado por su potencial como material de cambio de fase (PCM) debido a su punto de fusión adecuado y su alta capacidad de calor latente {svg_1}. Los PCM como el this compound pueden absorber o liberar una cantidad significativa de calor durante las transiciones de fase, lo que los hace ideales para aplicaciones de almacenamiento de energía térmica. Esto puede ser particularmente útil en los sistemas de energía solar, donde el this compound puede almacenar el exceso de calor durante el día y liberarlo durante los períodos más fríos.

Mejora del Material de Embalaje de Polímeros

La investigación ha explorado el uso de this compound para mejorar las propiedades de los materiales de embalaje de polímeros {svg_2}. Al incorporar this compound en el embalaje de polietileno, los científicos pretenden mejorar las propiedades de barrera del material contra la difusión del oxígeno. Esto es crucial para extender la vida útil de los productos perecederos al reducir la descomposición oxidativa.

Feromona de Insectos y Comunicación Química

El this compound se encuentra de forma natural y es un componente del sistema de feromonas en varios insectos, incluida la polilla de la oruga blanca (Orgyia leucostigma) {svg_3}. Desempeña un papel en la comunicación química de estos insectos, lo cual es vital para comprender el comportamiento de las plagas y desarrollar métodos de control de plagas ecológicos.

Análisis de la Composición de Aceites Esenciales

El this compound se ha identificado dentro de varios aceites esenciales. Su presencia puede influir en las propiedades físicas y las aplicaciones de estos aceites en aromaterapia, cosméticos y medicina alternativa. El análisis de la composición de los aceites esenciales, incluido el this compound, ayuda a estandarizar su calidad y eficacia {svg_4}.

Simulaciones de Dinámica Molecular

La estructura molecular del this compound se ha utilizado en simulaciones de dinámica molecular para estudiar el comportamiento de los hidrocarburos en diferentes condiciones {svg_5}. Estas simulaciones pueden proporcionar información sobre las interacciones moleculares y la estabilidad de las cadenas de hidrocarburos, lo cual es relevante para el desarrollo de nuevos materiales y la comprensión de las membranas biológicas.

Mecanismo De Acción

Target of Action

Nonacosane is a straight-chain hydrocarbon with a molecular formula of C29H60 . It has been reported to be a component of a pheromone of Orgyia leucostigma . Evidence suggests it plays a role in the chemical communication of several insects, including the female Anopheles stephensi (a mosquito) . Therefore, its primary targets are likely to be the olfactory receptors of these insects.

Result of Action

The result of nonacosane’s action is a change in the behavior of the target insects. For example, it has been suggested that the relative abundance of nonacosane and other cuticular hydrocarbons can indicate whether a mosquito is old enough to transmit malaria parasites .

Análisis Bioquímico

Biochemical Properties

Nonacosane plays a significant role in biochemical reactions, particularly in the context of insect pheromones. It interacts with various enzymes and proteins involved in the synthesis and degradation of pheromones. For instance, nonacosane has been reported to be a component of the pheromone of the female Anopheles stephensi mosquito, where it plays a role in chemical communication . The interactions between nonacosane and these biomolecules are primarily hydrophobic, given its non-polar nature.

Cellular Effects

Nonacosane influences various cellular processes, particularly in insects. It affects cell signaling pathways involved in pheromone detection and response. In the context of plants, nonacosane has been identified in plant waxes, where it contributes to the protective barrier against environmental stress

Molecular Mechanism

At the molecular level, nonacosane exerts its effects through hydrophobic interactions with cell membrane components and proteins involved in pheromone signaling. It does not participate in enzyme inhibition or activation directly but influences the overall stability and function of the signaling molecules. Nonacosane’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, nonacosane has shown stability over time, with minimal degradation under standard conditions. Long-term studies have indicated that nonacosane maintains its structural integrity, making it a reliable compound for biochemical studies. Its effects on cellular function over extended periods are still being explored, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

Studies on the dosage effects of nonacosane in animal models have shown that it is generally non-toxic at low to moderate doses. At high doses, nonacosane can cause adverse effects, including disruption of cellular membranes and metabolic imbalances. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

Nonacosane is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes responsible for the synthesis and breakdown of long-chain hydrocarbons. In plants, nonacosane is a component of the cuticular wax, playing a role in the protective barrier against environmental stress. Its metabolic fate in insects involves incorporation into pheromone blends, influencing chemical communication .

Transport and Distribution

Within cells and tissues, nonacosane is transported and distributed primarily through passive diffusion due to its hydrophobic nature. It can accumulate in lipid-rich areas, such as cell membranes and lipid droplets. Nonacosane’s distribution is influenced by its interactions with lipid-binding proteins and transporters .

Subcellular Localization

Nonacosane is predominantly localized in the lipid bilayers of cell membranes and within lipid droplets. Its hydrophobic nature allows it to integrate seamlessly into these structures, affecting their fluidity and function. Nonacosane does not have specific targeting signals or post-translational modifications but relies on its chemical properties for subcellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonacosane can be synthesized through the catalytic hydrogenation of nonacosene, a process that involves the addition of hydrogen to the double bonds of nonacosene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods: Industrial production of nonacosane often involves the extraction from natural sources such as essential oils. The extraction process includes steam distillation followed by purification steps like fractional distillation and recrystallization to isolate nonacosane in its pure form .

Propiedades

IUPAC Name |

nonacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUPRCHHJZPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

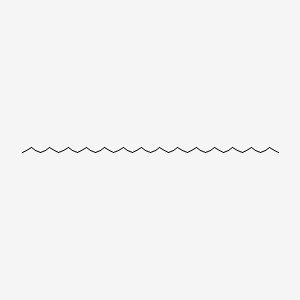

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060884 | |

| Record name | Nonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

443 °C, 440.00 to 441.00 °C. @ 760.00 mm Hg | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Very soluble in ethanol, ether, acetone; soluble in benzene; slightly soluble in chloroform | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8083 g/cu cm at 20 °C | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 Pa at 148.2 °C; 10 Pa at 182.8 °C; 100 Pa 221.2 °C; 1 kPa at 271.5 °C; 10 kPa at 340.2 °C; 100 kPa at 439.7 °C, 4.3X10-10 mm Hg at 25 (extrapolated) | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals from petroleum ether | |

CAS No. |

630-03-5 | |

| Record name | Nonacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Nonacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonacosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonacosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGL1697BK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.7 °C, 64 °C | |

| Record name | n-Nonacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of nonacosane?

A1: Nonacosane, a saturated hydrocarbon, has the molecular formula C29H60 and a molecular weight of 408.8 g/mol.

Q2: What are the key spectroscopic characteristics of nonacosane?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, nonacosane's structure can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy []. GC-MS helps identify nonacosane based on its retention time and fragmentation pattern, while NMR provides insights into its hydrogen and carbon environments, confirming its straight-chain alkane structure.

Q3: How does nonacosane contribute to plant defense mechanisms?

A3: Nonacosane plays a role in plant defense by forming part of the cuticular wax layer on leaves and flowers. This waxy layer acts as a physical barrier against pests and pathogens [, , ].

Q4: Is nonacosane involved in insect communication?

A4: Yes, nonacosane is a constituent of the cuticular hydrocarbon profile of various insects [, , ]. These hydrocarbons act as chemical signals, mediating social interactions and recognition within insect colonies.

Q5: Can nonacosane influence insect behavior?

A5: Research suggests that nonacosane, as a component of plant surface waxes, can act as a short-range attractant and oviposition stimulant for certain insects, such as Spilosoma obliqua and Aphis craccivora [, ]. This highlights the ecological role of nonacosane in plant-insect interactions.

Q6: What is the impact of nonacosane storage in humans?

A6: While not a common occurrence, excessive consumption of foods rich in nonacosane can lead to its accumulation in human tissues []. This accumulation, termed nonacosane storage disease, can cause health issues, highlighting the importance of a balanced diet.

Q7: Does nonacosane have potential applications in pest control?

A7: The ability of nonacosane to attract and stimulate oviposition in specific insect pests suggests its potential use in developing targeted pest control strategies [, ]. Lures incorporating nonacosane could be employed in traps to monitor or control pest populations.

Q8: Can nonacosane be used to enhance the properties of materials?

A8: Studies have explored the incorporation of nonacosane into cellulose-based materials to improve their mechanical strength and barrier properties for packaging applications []. This highlights the potential of nonacosane as a bio-based additive in material science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.